molecular formula C17H17N5O B11189956 N-(2,3-dimethylphenyl)-2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetamide

N-(2,3-dimethylphenyl)-2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B11189956
M. Wt: 307.35 g/mol
InChI Key: KPKFTTFYSMETDK-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dimethylphenyl group, a pyridinyl group, and a triazolyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.

    Attachment of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with an acylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H17N5O

Molecular Weight

307.35 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C17H17N5O/c1-11-6-5-8-13(12(11)2)19-16(23)10-15-20-17(22-21-15)14-7-3-4-9-18-14/h3-9H,10H2,1-2H3,(H,19,23)(H,20,21,22)

InChI Key

KPKFTTFYSMETDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC2=NC(=NN2)C3=CC=CC=N3)C

Origin of Product

United States

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